Welcome to the BenchChem Online Store!
molecular formula C10H14BrN3O B8802560 1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

1-(4-(4-bromo-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Cat. No. B8802560
M. Wt: 272.14 g/mol
InChI Key: JNNNSSGQNKRDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193189B2

Procedure details

Acetyl chloride (312 μl, 4.35 mmol) is added dropwise, under stirring at 0° C., to a solution of 4-(4-Bromo-pyrazol-1-yl)-piperidine (as obtained in preparation 89, 1 g, 4.34 mmol), Et3N (1.824 ml, 13.04 mmol) in CH2Cl2. The cooling bath is then removed and the reaction mixture stirred at RT for an additional 1 h. The mixture is then diluted with de-ionized water and the phases are separated. The organic phase is washed several times with de-ionized water and the aqueous layer re-extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is used without further purification in the next step, and afford the title compound as yellow solid, Rt=0.786 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 272 (M+1, 79Br)+
Quantity
312 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.824 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Br:5][C:6]1[CH:7]=[N:8][N:9]([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:10]=1.CCN(CC)CC>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[N:8][N:9]([CH:11]2[CH2:16][CH2:15][N:14]([C:1](=[O:3])[CH3:2])[CH2:13][CH2:12]2)[CH:10]=1

Inputs

Step One
Name
Quantity
312 μL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NN(C1)C1CCNCC1
Name
Quantity
1.824 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at RT for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath is then removed
ADDITION
Type
ADDITION
Details
The mixture is then diluted with de-ionized water
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The organic phase is washed several times with de-ionized water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer re-extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is used without further purification in the next step

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NN(C1)C1CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.